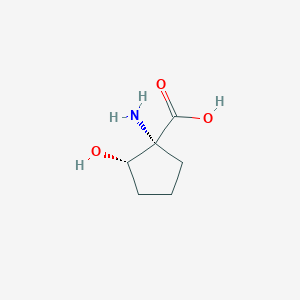
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI) is a chiral amino acid that has gained significant attention in the scientific community due to its unique properties and potential applications. This amino acid is commonly referred to as 1-amino-2-hydroxycyclopentanecarboxylic acid or ACPC. It is a cyclic amino acid that has a hydroxyl group and an amino group attached to the cyclopentane ring. The chemical structure of ACPC is shown below:
作用机制
The mechanism of action of ACPC involves its interaction with the NMDA receptor. ACPC binds to a specific site on the receptor, known as the glycine site, and enhances the activity of the receptor. This leads to increased calcium influx into the neuron, which is essential for synaptic plasticity and memory formation.
生化和生理效应
ACPC has been shown to have several biochemical and physiological effects. It has been found to enhance long-term potentiation (LTP), which is a process that underlies memory formation and learning. ACPC has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
ACPC has several advantages for use in lab experiments. It is a chiral amino acid, which means that it has two enantiomers that can be separated and studied individually. This allows for a more detailed understanding of its mechanism of action. ACPC is also relatively stable and can be easily synthesized in the lab.
One of the limitations of ACPC is that it has poor solubility in water, which can make it difficult to study its effects in vivo. Additionally, ACPC has been found to have a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on ACPC. One area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of ACPC. Another area of research is the investigation of the potential therapeutic applications of ACPC in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of ACPC and its effects on synaptic plasticity and memory formation.
合成方法
The synthesis of ACPC can be achieved by various methods. One of the commonly used methods is the reduction of 1,2-epoxycyclopentane with lithium aluminum hydride, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. This method yields the (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI)) enantiomer of ACPC.
科学研究应用
ACPC has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. ACPC has been found to enhance the activity of the NMDA receptor, leading to improved cognitive function and memory consolidation.
属性
CAS 编号 |
197247-90-8 |
|---|---|
产品名称 |
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI) |
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC 名称 |
(1R,2S)-1-amino-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)3-1-2-4(6)8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1 |
InChI 键 |
HGIWJIYAECWSED-UJURSFKZSA-N |
手性 SMILES |
C1C[C@@H]([C@](C1)(C(=O)O)N)O |
SMILES |
C1CC(C(C1)(C(=O)O)N)O |
规范 SMILES |
C1CC(C(C1)(C(=O)O)N)O |
同义词 |
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



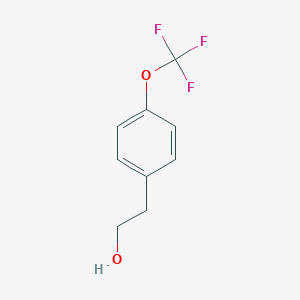
![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
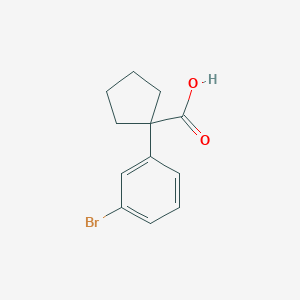
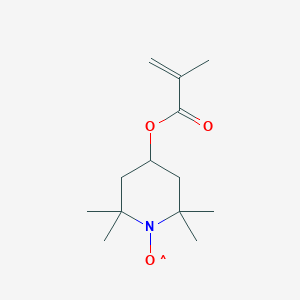
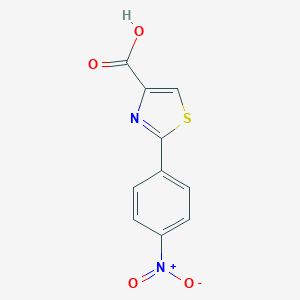
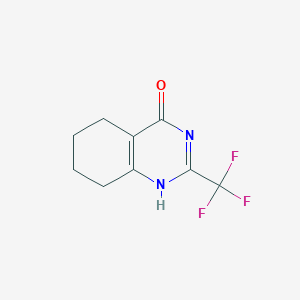
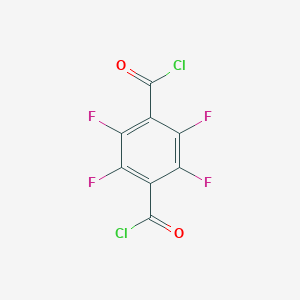
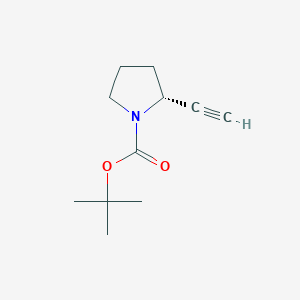


![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)
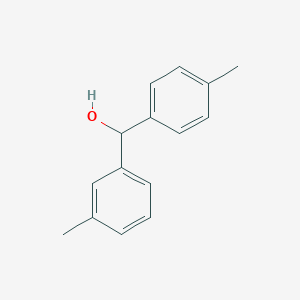

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)